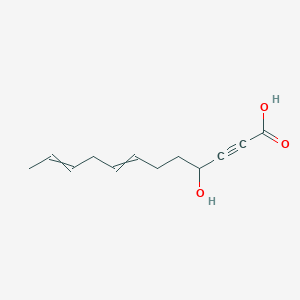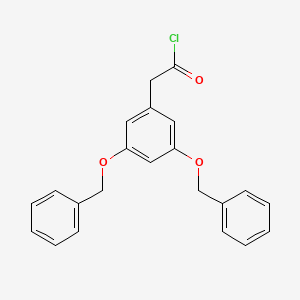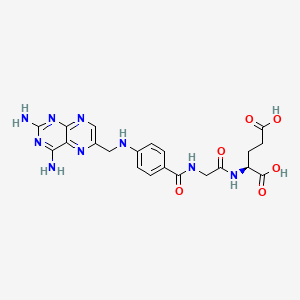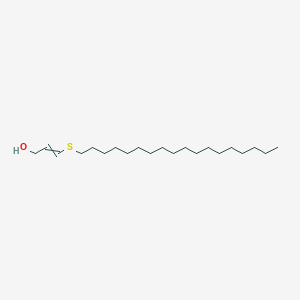
3-(Octadecylsulfanyl)prop-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octadecylsulfanyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a long octadecyl chain attached to a prop-2-en-1-ol backbone via a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylsulfanyl)prop-2-EN-1-OL typically involves the reaction of octadecylthiol with an appropriate allylic alcohol under specific conditions. One common method is the nucleophilic substitution reaction where octadecylthiol reacts with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octadecylsulfanyl)prop-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form saturated alcohols.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Octadecylsulfanyl)prop-2-EN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-(Octadecylsulfanyl)prop-2-EN-1-OL involves its interaction with molecular targets through its sulfanyl and allylic alcohol groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The long octadecyl chain allows for integration into lipid bilayers, making it useful in membrane studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hexadecylsulfanyl)prop-2-EN-1-OL: Similar structure but with a shorter hexadecyl chain.
3-(Dodecylsulfanyl)prop-2-EN-1-OL: Contains a dodecyl chain instead of an octadecyl chain.
Uniqueness
3-(Octadecylsulfanyl)prop-2-EN-1-OL is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules with long hydrophobic tails, such as in surfactants and membrane studies.
Propriétés
Numéro CAS |
65501-70-4 |
|---|---|
Formule moléculaire |
C21H42OS |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
3-octadecylsulfanylprop-2-en-1-ol |
InChI |
InChI=1S/C21H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h18,21-22H,2-17,19-20H2,1H3 |
Clé InChI |
AGTBNEGSMMNUKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



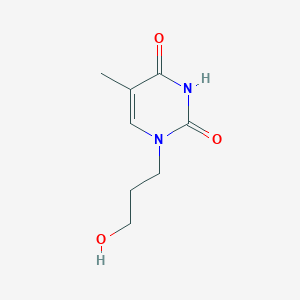
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
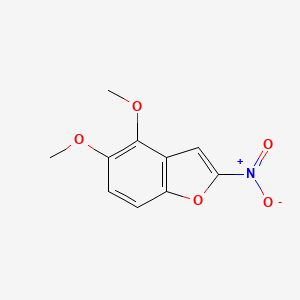

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
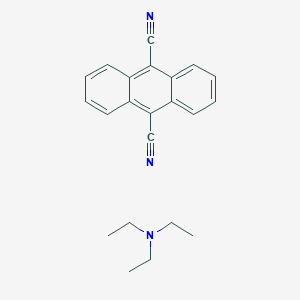
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)



